

Application Notes and Protocols for JeKo-1 Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JJO-1

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A Comprehensive Guide for Researchers and Drug Development Professionals

These application notes provide a detailed protocol for the successful culture of the JeKo-1 cell line, a crucial model for studying mantle cell lymphoma (MCL). This document outlines the necessary materials, step-by-step procedures for routine maintenance, and key signaling pathways associated with this cell line.

Cell Line Description

The JeKo-1 cell line was established from the peripheral blood of a 78-year-old female with a large cell variant of mantle cell lymphoma that had undergone leukemic conversion.^{[1][2]} These cells are characterized by the overexpression of Cyclin D1, Bcl-2, c-Myc, and Rb proteins.^[1] JeKo-1 cells are negative for the Epstein-Barr virus and exhibit a B-cell phenotype.^{[1][2]} They are highly tumorigenic in SCID mice, making them a valuable in vivo model for MCL research.^[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the JeKo-1 cell line, compiled from various sources to aid in experimental planning and interpretation.

Parameter	Value	Source(s)
Doubling Time	26 - 50 hours	--INVALID-LINK--, DSMZ
Seeding Density (Subculture)	2×10^4 - 4×10^4 viable cells/mL	ATCC
Maximum Cell Density	Do not exceed 2.5×10^6 cells/mL	ATCC
Cryopreservation Density	5×10^6 - 1×10^7 cells/mL	Ubigen
Viability (Post-thaw)	> 90% (under optimal conditions)	General cell culture knowledge
Centrifugation Speed (Thawing)	~125 x g	ATCC
Centrifugation Time (Thawing)	5 - 7 minutes	ATCC

Experimental Protocols

Materials

- Base Medium: RPMI-1640 Medium (e.g., ATCC 30-2001)[2]
- Supplements: Fetal Bovine Serum (FBS), heat-inactivated[1][3]
- Complete Growth Medium: RPMI-1640 with 20% heat-inactivated FBS[2]
- Cryopreservation Medium: 50% RPMI-1640, 40% FBS, 10% DMSO [Ubigen]
- Culture Vessels: T-25 or T-75 flasks
- Reagents: 70% Ethanol

Thawing of Frozen Cells

- Warm the complete growth medium to 37°C in a water bath.

- Quickly thaw the cryovial of cells by gentle agitation in the 37°C water bath. Thawing should be rapid (approximately 2 minutes).[\[2\]](#)
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the vial contents to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.[\[2\]](#)
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[\[2\]](#)
- Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask. It is recommended to place the culture vessel with the growth medium in the incubator for at least 15 minutes prior to adding the cells to allow the medium to reach its normal pH (7.0 to 7.6).[\[2\]](#)
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[\[2\]](#)

Cell Culture and Maintenance

- Medium Renewal: Renew the medium 2 to 3 times per week.[\[1\]](#)
- Subculturing:
 - Cultures can be maintained by adding fresh medium or by centrifugation and resuspension at a viable cell concentration of 2×10^4 to 4×10^4 cells/mL.[\[2\]](#)
 - Do not allow the cell concentration to exceed 2.5×10^6 cells/mL.[\[2\]](#)
 - A subcultivation ratio of 1:2 to 1:4 is recommended.[\[1\]](#)

Cryopreservation

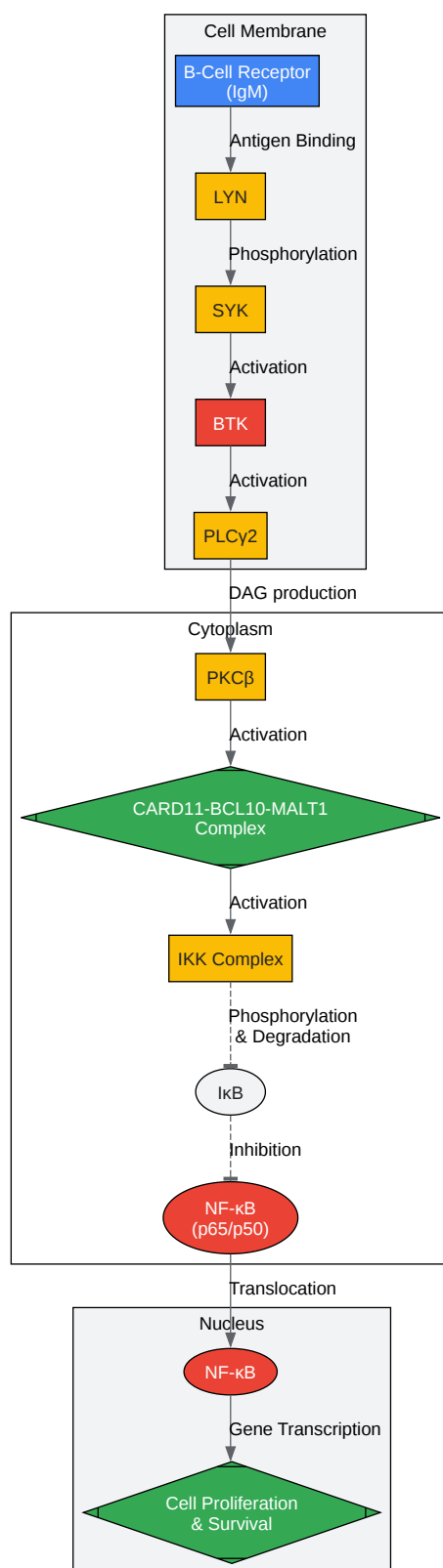
- Centrifuge the cells and resuspend the pellet in cold cryopreservation medium at a density of 5×10^6 to 1×10^7 cells/mL.
- Dispense aliquots of the cell suspension into cryovials.

- Place the vials in a controlled-rate freezing container and store at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[2]

Signaling Pathways and Visualizations

B-Cell Receptor (BCR) Signaling Pathway in JeKo-1

The B-cell receptor signaling pathway is crucial for the proliferation and survival of mantle cell lymphoma cells. In JeKo-1, this pathway is constitutively active, promoting cell growth. The diagram below illustrates the key components of this pathway.

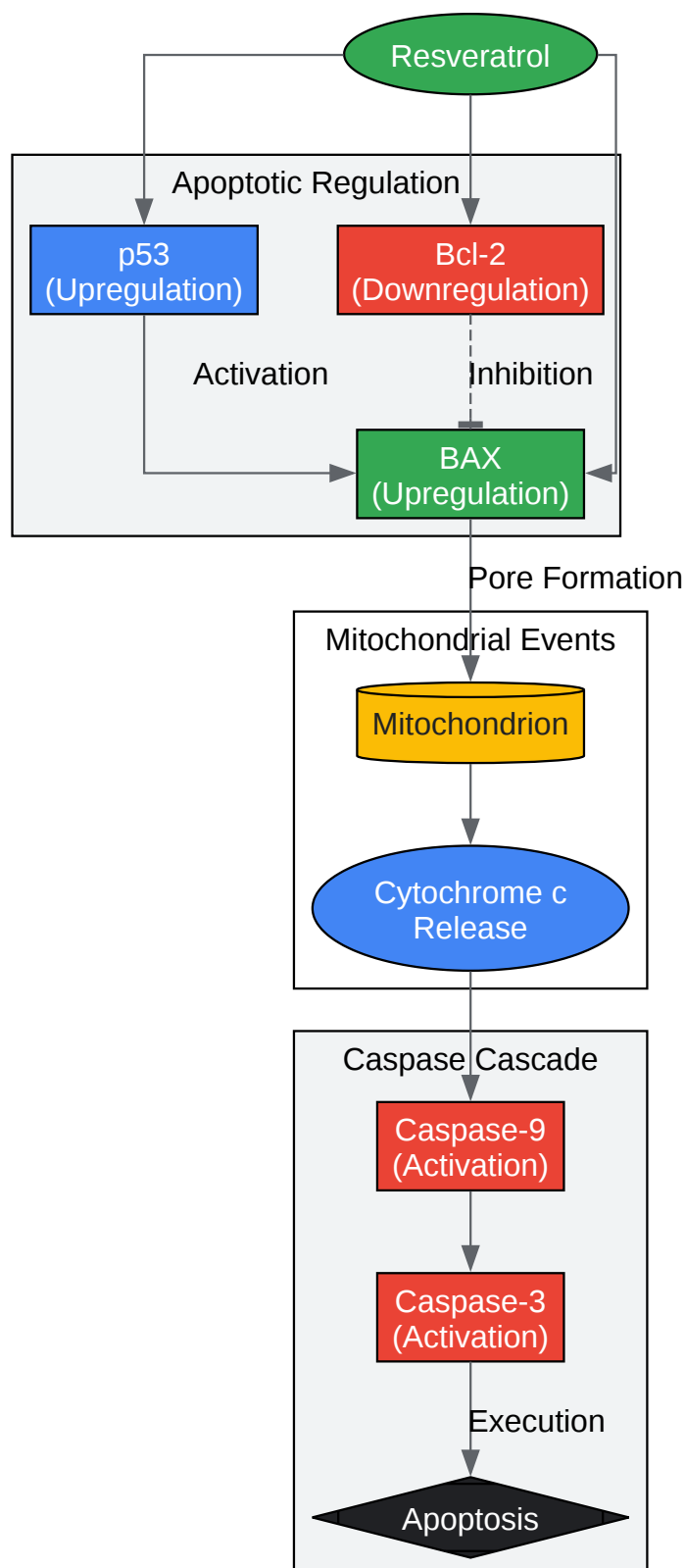


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Caption: B-Cell Receptor (BCR) signaling cascade in JeKo-1 cells.

Resveratrol-Induced Apoptosis Pathway in JeKo-1

Resveratrol has been shown to induce apoptosis in JeKo-1 cells through the modulation of several key signaling molecules. The following diagram outlines the proposed pathway.^{[4][5]}

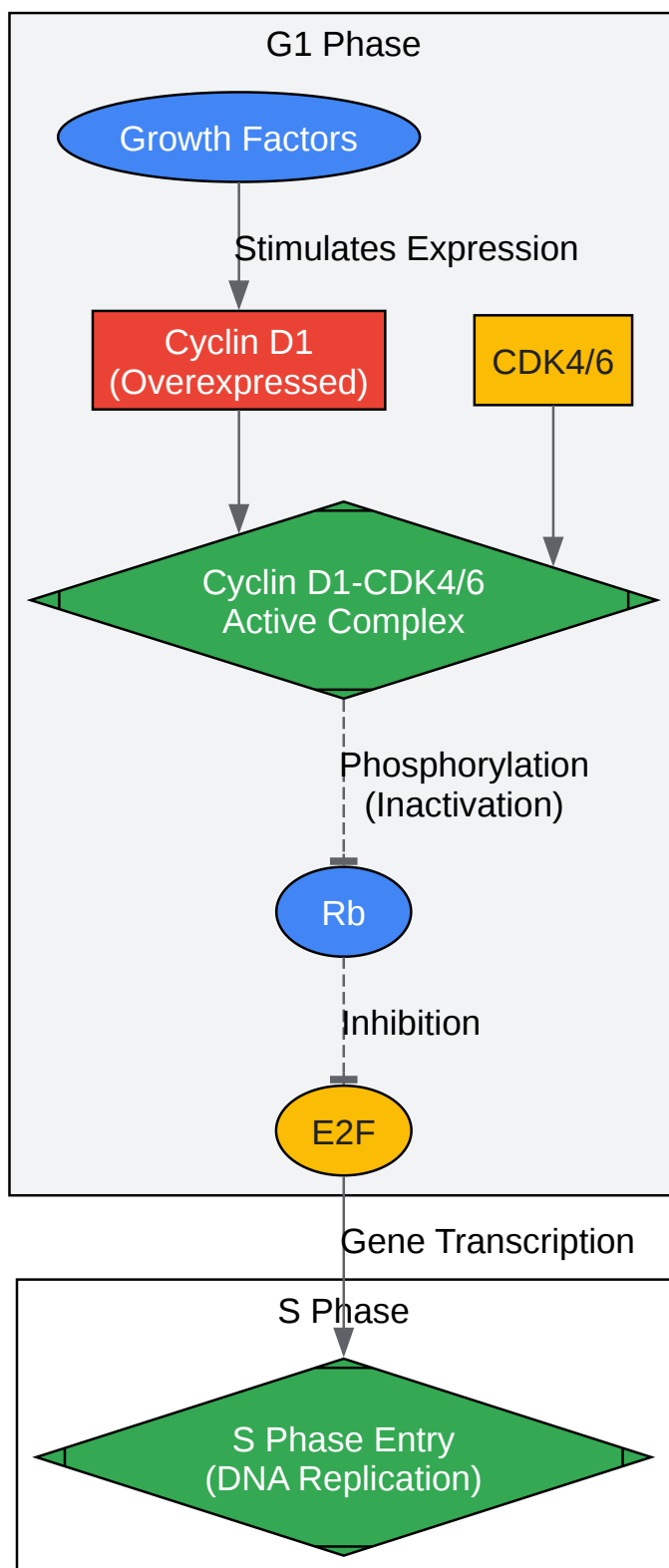


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Caption: Proposed pathway of resveratrol-induced apoptosis in JeKo-1 cells.

Cyclin D1 and Cell Cycle Regulation in JeKo-1

The overexpression of Cyclin D1 is a hallmark of mantle cell lymphoma, including the JeKo-1 cell line. This leads to the dysregulation of the cell cycle, promoting uncontrolled proliferation. The diagram below illustrates the central role of Cyclin D1 in the G1/S phase transition.



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Caption: Role of overexpressed Cyclin D1 in driving cell cycle progression.

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- To cite this document: BenchChem. [Application Notes and Protocols for JeKo-1 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672959#jjo-1-experimental-protocol-for-cell-culture]

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